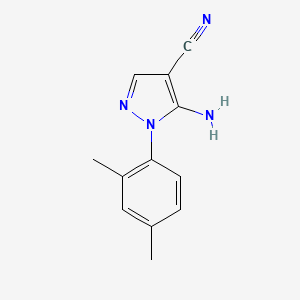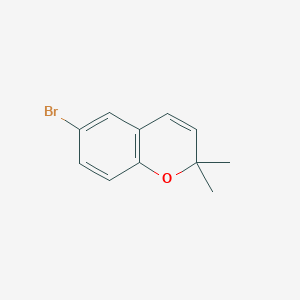
6-Brom-2,2-dimethyl-2H-chromen
Übersicht
Beschreibung
6-Bromo-2,2-dimethyl-2H-chromene is an organic compound with the molecular formula C11H11BrO It belongs to the class of chromenes, which are bicyclic compounds consisting of a benzene ring fused to a pyran ring This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd position of the chromene ring
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications, particularly in the development of new drugs.
Industry: Chromenes are used in the production of dyes, perfumes, and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that chromene derivatives, to which this compound belongs, are used as drugs, including anticancer drugs . This suggests that the compound may target cancer cells or related pathways.
Mode of Action
It is known that chromene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given its potential anticancer properties, it may affect pathways related to cell proliferation and apoptosis .
Result of Action
Given its potential anticancer properties, it may induce cell death or inhibit cell proliferation in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethyl-2H-chromene can be achieved through several synthetic routes. One common method involves the cyclization of 7-hydroxy-2H-chromen-2-one with 3-chloro-3-methylbut-1-yne, followed by bromination. The reaction conditions typically involve the use of N,N-diethylaniline as a solvent and a brominating agent such as bromine in dimethylformamide (DMF) to introduce the bromine atom at the 6th position .
Industrial Production Methods
Industrial production methods for 6-Bromo-2,2-dimethyl-2H-chromene are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable processes, would apply to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2,2-dimethyl-2H-chromene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The chromene ring can undergo oxidation to form chromanones or chromones.
Reduction Reactions: The compound can be reduced to form dihydrochromenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include 6-azido-2,2-dimethyl-2H-chromene, 6-thio-2,2-dimethyl-2H-chromene, and 6-amino-2,2-dimethyl-2H-chromene.
Oxidation Reactions: Products include 6-bromo-2,2-dimethylchromanone and 6-bromo-2,2-dimethylchromone.
Reduction Reactions: Products include 6-bromo-2,2-dimethyl-2,3-dihydrochromene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-2H-chromene: Lacks the bromine atom at the 6th position.
6-Chloro-2,2-dimethyl-2H-chromene: Contains a chlorine atom instead of a bromine atom at the 6th position.
6-Fluoro-2,2-dimethyl-2H-chromene: Contains a fluorine atom instead of a bromine atom at the 6th position.
Uniqueness
6-Bromo-2,2-dimethyl-2H-chromene is unique due to the presence of the bromine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Eigenschaften
IUPAC Name |
6-bromo-2,2-dimethylchromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBXFINOQUIMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472226 | |
| Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82305-04-2 | |
| Record name | 6-Bromo-2,2-dimethyl-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


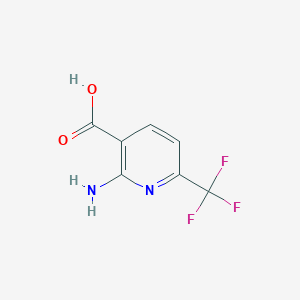
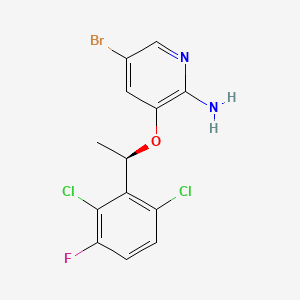
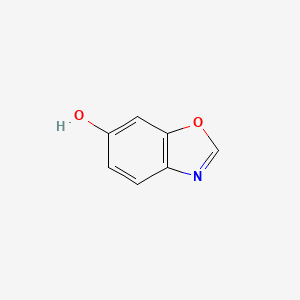

![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)

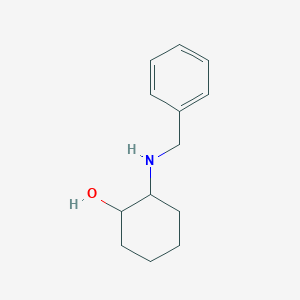
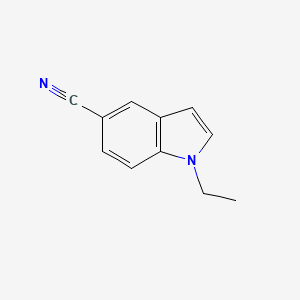
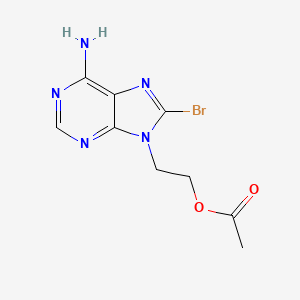
![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)
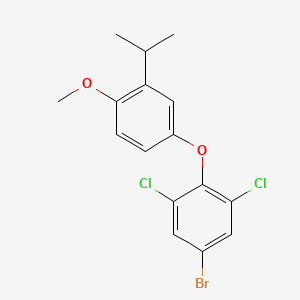
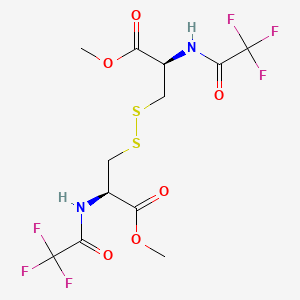
![1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B1279640.png)
